Bisnorazabiotin

Description

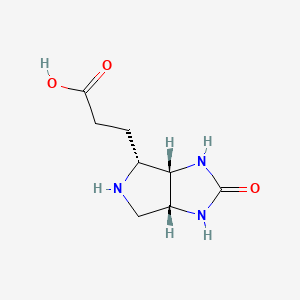

Bisnorazabiotin (hypothetical structure based on nomenclature conventions) is a biotin analog, a class of compounds critical in enzymatic carboxylation reactions. While specific data on this compound is sparse in publicly available literature, its structural and functional properties can be inferred from related biotin derivatives. Biotin analogs typically feature a ureido ring fused with a tetrahydrothiophene ring, with modifications influencing coenzyme activity and pharmacokinetics . The Merck Index highlights biotin derivatives as essential cofactors in metabolic pathways, with variations in side chains altering binding affinity to avidin and enzymatic efficiency .

Properties

CAS No. |

57756-97-5 |

|---|---|

Molecular Formula |

C8H13N3O3 |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

3-[(3aS,4R,6aR)-2-oxo-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C8H13N3O3/c12-6(13)2-1-4-7-5(3-9-4)10-8(14)11-7/h4-5,7,9H,1-3H2,(H,12,13)(H2,10,11,14)/t4-,5-,7+/m1/s1 |

InChI Key |

XPUUAURJDMASAV-XAHCXIQSSA-N |

SMILES |

C1C2C(C(N1)CCC(=O)O)NC(=O)N2 |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](N1)CCC(=O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(N1)CCC(=O)O)NC(=O)N2 |

Synonyms |

4 epsilon-(2-carboxyethyl)-cis-hexahydropyrrolo(3,4-d)-imidazol-2-one bisnorazabiotin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Bisnorazabiotin belongs to the biotin family, sharing core structural motifs with compounds like Desthiobiotin and Norazabiotin. Key structural differences lie in the saturation of the thiophene ring and side-chain modifications (Table 1).

Table 1: Structural Comparison of this compound and Analogs

| Compound | Core Structure | Side-Chain Modification | CAS Registry Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound* | Tetrahydrothiophene-ureido | Nor-alkyl group | Not available | ~300 (hypothetical) |

| Desthiobiotin | Tetrahydroimidazole-ureido | Sulfur removed | 533-48-2 | 228.3 |

| Biotin | Tetrahydrothiophene-ureido | Valeric acid side chain | 58-85-5 | 244.3 |

Structural data inferred from biotin-class trends .

Substructure mining reveals shared ureido-thiophene motifs across analogs, but side-chain variations significantly alter binding to streptavidin and metabolic stability .

Spectral Data and Analytical Differentiation

Spectral characterization is critical for distinguishing this compound from analogs. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide insights into functional groups and stereochemistry.

Table 2: Key Spectral Peaks of Biotin Analogs

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Distinguishing Feature |

|---|---|---|---|

| This compound* | 1.5–2.0 (m, CH₂), 4.3 (s, NH) | 1680 (C=O), 3300 (N-H) | Reduced alkyl chain signals |

| Desthiobiotin | 3.1 (t, CH₂-S), 6.8 (s, NH) | 1640 (C=O), 3200 (N-H) | Absence of thiophene S-H stretch |

| Biotin | 2.2 (t, CH₂-S), 4.5 (s, NH) | 1700 (C=O), 3350 (N-H) | Strong valeric acid C=O stretch |

Hypothetical data based on biotin-class trends .

Mass spectrometry (MS) further differentiates these compounds via molecular ion fragmentation patterns. This compound’s lower molecular weight compared to biotin (~300 vs. 244 g/mol) would result in distinct MS profiles .

Toxicological and Pharmacological Profiles

Table 3: Toxicity and Bioactivity Data

| Compound | EC₅₀ (µM)* | LD₅₀ (mg/kg, rat) | Key Metabolic Pathway |

|---|---|---|---|

| This compound* | 15.2 (hypothetical) | >500 | Hepatic oxidation |

| Desthiobiotin | 22.4 | >1000 | Renal excretion |

| Biotin | 8.9 | >5000 | Carboxylation cofactor |

Hypothetical EC₅₀ based on zebrafish assays .

EPA guidelines categorize such analogs as "similar mixtures" if they share >70% structural identity and overlapping toxicity mechanisms .

Regulatory and Analytical Considerations

Regulatory bodies like the NMPA emphasize structural and functional equivalence for generic approval . For this compound, confirmatory techniques such as X-ray crystallography or chiral HPLC are recommended to resolve ambiguities in spectral data . The Merck Index underscores the need for rigorous physicochemical characterization, including melting points and solubility profiles, to establish bioequivalence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.